Cas no 65478-57-1 (1,1-Bis(iodomethyl)cyclobutane)
1,1-Bis(iodomethyl)cyclobutane Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutane, 1,1-bis(iodomethyl)-
- 1,1-Bis(iodomethyl)cyclobutane
- 1,1-bis-(iodomethyl)-cyclobutane
- 1,1-bis(Jodmethyl)cyclobutan
- 1,1-bis-iodomethyl-cyclobutane
- 1,1-Bis-jodmethyl-cyclobutan
- CTK1J6664
- FT-0686121
- RP08564
- DTXSID50499061
- AKOS015950377
- EN300-221091
- J-503725
- AT23625
- A1-02251
- 1,1-BIS(IODOMETHYL)CYCLOBUTANE[65478-57-1]
- 65478-57-1
- DB-345450
-
- MDL: MFCD18839256
- Inchi: 1S/C6H10I2/c7-4-6(5-8)2-1-3-6/h1-5H2
- InChI Key: LDIPTYNQUAFCAP-UHFFFAOYSA-N
- SMILES: ICC1(CI)CCC1
Computed Properties
- Exact Mass: 335.8863
- Monoisotopic Mass: 335.88720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 70.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1,1-Bis(iodomethyl)cyclobutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B060620-50mg |
1,1-Bis(iodomethyl)cyclobutane |
65478-57-1 | 50mg |
$ 435.00 | 2022-06-07 | ||
| TRC | B060620-100mg |
1,1-Bis(iodomethyl)cyclobutane |
65478-57-1 | 100mg |
$ 725.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-B6243-500mg |
1,1-Bis(iodomethyl)cyclobutane - B6243 |
65478-57-1 | 95% | 500mg |
5985.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-B6243-1g |
1,1-Bis(iodomethyl)cyclobutane - B6243 |
65478-57-1 | 95% | 1g |
11115.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-B6243-500mg |
1,1-Bis(iodomethyl)cyclobutane - B6243 |
65478-57-1 | 95% | 500mg |
5985CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-B6243-1g |
1,1-Bis(iodomethyl)cyclobutane - B6243 |
65478-57-1 | 95% | 1g |
11115CNY | 2021-05-07 | |
| A2B Chem LLC | AG86333-100mg |
1,1-Bis(iodomethyl)cyclobutane |
65478-57-1 | 95% | 100mg |
$236.00 | 2024-04-19 | |
| A2B Chem LLC | AG86333-250mg |
1,1-Bis(iodomethyl)cyclobutane |
65478-57-1 | 95% | 250mg |
$337.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1698918-100mg |
1,1-Bis(iodomethyl)cyclobutane |
65478-57-1 | 97% | 100mg |
¥2916.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1698918-250mg |
1,1-Bis(iodomethyl)cyclobutane |
65478-57-1 | 97% | 250mg |
¥4855.00 | 2024-05-05 |
1,1-Bis(iodomethyl)cyclobutane Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1,1-Bis(iodomethyl)cyclobutane
Cyclobutane, 1,1-bis(iodomethyl) (CAS No. 65478-57-1): A Versatile Intermediate in Modern Chemical Synthesis
Cyclobutane, 1,1-bis(iodomethyl) (CAS No. 65478-57-1) is a significant compound in the realm of organic chemistry, particularly as a versatile intermediate in the synthesis of complex molecules. Its unique structure, featuring a cyclobutane ring substituted with two iodomethyl groups, makes it a valuable building block for pharmaceuticals, agrochemicals, and specialty chemicals. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in cutting-edge research.
The molecular structure of Cyclobutane, 1,1-bis(iodomethyl) consists of a four-membered cyclobutane ring with two iodomethyl groups attached at the 1 and 1' positions. This configuration imparts high reactivity due to the presence of iodine atoms, which are well-known for their ability to participate in various chemical transformations. The compound's high reactivity makes it an excellent candidate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecule.
In recent years, Cyclobutane, 1,1-bis(iodomethyl) has garnered attention in the pharmaceutical industry for its role in constructing complex drug molecules. Its ability to undergo cross-coupling reactions with various organic substrates has been exploited to synthesize novel therapeutic agents. For instance, researchers have utilized this compound in the development of antiviral and anticancer drugs, where its structural features contribute to enhanced binding affinity and improved pharmacokinetic properties.
The synthesis of Cyclobutane, 1,1-bis(iodomethyl) typically involves the halogenation of cyclobutane derivatives followed by methylation. Advanced synthetic techniques have been developed to optimize yield and purity. One such method involves the use of iodine monochloride or iodine gas in the presence of a Lewis acid catalyst to facilitate the iodination process. Subsequent methylation using methyl iodide or dimethyl sulfate completes the synthesis. These methods have been refined to ensure high selectivity and minimal byproduct formation.
Recent studies have highlighted the utility of Cyclobutane, 1,1-bis(iodomethyl) in polymer chemistry. Its incorporation into polymer backbones has led to the development of novel materials with enhanced mechanical properties and thermal stability. These polymers find applications in aerospace and automotive industries where high-performance materials are essential. The ability to functionalize the polymer chain with various groups via subsequent reactions makes this compound an invaluable tool for material scientists.
The compound's reactivity also makes it a valuable intermediate in catalytic processes. Researchers have explored its use as a ligand in transition metal-catalyzed reactions, where it enhances catalytic efficiency and selectivity. Such applications are crucial in industrial settings where optimizing reaction conditions can lead to significant cost savings and improved product quality. The use of Cyclobutane, 1,1-bis(iodomethyl) as a ligand has opened new avenues for developing more efficient catalytic systems.
In conclusion, Cyclobutane, 1,1-bis(iodomethyl) (CAS No. 65478-57-1) is a multifaceted compound with broad applications across various fields of chemistry. Its unique structure and high reactivity make it an indispensable intermediate for synthesizing complex molecules in pharmaceuticals, polymers, and catalysis. As research continues to uncover new methodologies and applications, this compound is poised to play an even greater role in advancing chemical science and technology.
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